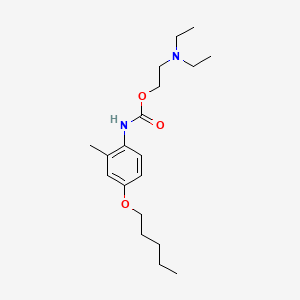

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester

CAS No.: 63986-42-5

Cat. No.: VC18453005

Molecular Formula: C19H32N2O3

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63986-42-5 |

|---|---|

| Molecular Formula | C19H32N2O3 |

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | 2-(diethylamino)ethyl N-(2-methyl-4-pentoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C19H32N2O3/c1-5-8-9-13-23-17-10-11-18(16(4)15-17)20-19(22)24-14-12-21(6-2)7-3/h10-11,15H,5-9,12-14H2,1-4H3,(H,20,22) |

| Standard InChI Key | KJRQROOOENUTDU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

A 2-methyl-4-pentyloxyphenyl group, which provides hydrophobic character.

-

A carbamate linkage (), critical for interactions with biological targets.

-

A 2-(diethylamino)ethyl ester group, contributing to solubility and potential receptor binding .

The IUPAC name, 2-(diethylamino)ethyl N-(2-methyl-4-pentoxyphenyl)carbamate, reflects this arrangement. The SMILES notation CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C further delineates the connectivity .

Spectral and Computational Characterization

Computational studies using coupled-cluster (CC) and density functional theory (DFT) methods, as applied to analogous carbamic acid derivatives , predict nonplanarity in the carbamate group due to steric interactions between the phenyl ring and ester moiety. Rotational spectroscopy parameters suggest moderate flexibility in the pentyloxy chain, which may influence molecular packing in solid states .

| Computed Property | Value | Method |

|---|---|---|

| XLogP3 | 4.4 | PubChem |

| Topological Polar Surface Area | 50.8 Ų | PubChem |

| Rotatable Bond Count | 12 | PubChem |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves:

-

Formation of the carbamate linkage: Reaction of 2-methyl-4-pentoxyaniline with chloroformate derivatives in the presence of a base (e.g., triethylamine).

-

Esterification: Introduction of the 2-(diethylamino)ethyl group via nucleophilic substitution or coupling reactions .

A generalized reaction scheme is:

where and .

Industrial-Scale Production

Industrial synthesis faces challenges in optimizing yield due to the sensitivity of the carbamate group to hydrolysis. Recent advances in flow chemistry, as demonstrated for related carbamic acid esters , suggest potential for continuous manufacturing under controlled conditions (e.g., low temperature, anhydrous solvents).

Physicochemical Properties

Solubility and Stability

The compound is lipophilic () , favoring solubility in organic solvents like ethanol or dimethyl sulfoxide. Aqueous solubility is limited but may improve via protonation of the tertiary amine at acidic pH. Stability studies are lacking, but analogous carbamates degrade under alkaline conditions or UV exposure .

Thermal Behavior

No experimental melting or boiling point data exist. Computational models predict a melting point range of 80–100°C based on molecular weight and hydrogen-bonding capacity .

Future Research Directions

-

Pharmacokinetics: Assess bioavailability and metabolism using radiolabeled analogs.

-

Structure-Activity Relationships: Modify the pentyloxy or diethylamino groups to optimize efficacy.

-

Clinical Trials: Evaluate safety and efficacy in Phase I studies for topical anesthesia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume